molecular formula C12H13N3O4S B5867747 2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole

2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole

Cat. No.: B5867747
M. Wt: 295.32 g/mol
InChI Key: VDFAVLBYKKJMEJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a 4-nitrophenylsulfonyl group at the first position of the imidazole ring. The nitrophenylsulfonyl group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications.

Properties

IUPAC Name

2-ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFAVLBYKKJMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Imidazole Derivatives: Large-scale cyclization reactions are carried out in industrial reactors.

    Purification and Isolation: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylimidazole: Lacks the nitrophenylsulfonyl group, resulting in different chemical properties.

    4-Methyl-1-(4-nitrophenyl)sulfonylimidazole: Lacks the ethyl group, affecting its reactivity and applications.

    2-Ethyl-1-(4-nitrophenyl)sulfonylimidazole: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole is unique due to the presence of both ethyl and methyl groups along with the nitrophenylsulfonyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

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